molecular formula C28H24N2O6 B2440438 N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide CAS No. 951970-00-6

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B2440438
CAS No.: 951970-00-6
M. Wt: 484.508
InChI Key: MAAKLVITBNLXFP-UHFFFAOYSA-N
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Description

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C28H24N2O6 and its molecular weight is 484.508. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-33-20-8-10-24-23(13-20)18(15-30-24)11-12-29-28(32)17-3-5-19(6-4-17)36-26-16-35-25-14-21(34-2)7-9-22(25)27(26)31/h3-10,13-16,30H,11-12H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAKLVITBNLXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)OC4=COC5=C(C4=O)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a chromenyl ether. Its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.41 g/mol. The structural features contribute to its pharmacological properties.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives of indole and chromene exhibit significant antimicrobial properties. A study on related compounds demonstrated efficacy against various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some indole derivatives was reported as low as 0.98 µg/mL against MRSA .

2. Anticancer Activity

Indole derivatives have shown promise in cancer treatment, with various studies reporting antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values in the micromolar range . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound AS. aureus0.981.50
Compound BMRSA1.502.00
Compound CE. coli>100>100
Compound DC. albicans7.8012.50

Table 2: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound EA549<10
Compound FHeLa<20
Compound GMCF7<15

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial properties of various indole derivatives, this compound was tested alongside other compounds. Results indicated that this compound exhibited a strong inhibitory effect on biofilm formation by S. aureus, suggesting potential applications in preventing infections associated with biofilms .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of indole derivatives found that N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide induced significant apoptosis in A549 cells through mitochondrial pathways . The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

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